molecular formula C10H10ClF3N2 B1520908 4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride CAS No. 1171852-57-5

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride

Cat. No.: B1520908
CAS No.: 1171852-57-5
M. Wt: 250.65 g/mol
InChI Key: HRSHLAIBWWQLKS-UHFFFAOYSA-N
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Description

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride is a useful research compound. Its molecular formula is C10H10ClF3N2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
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Biological Activity

4-{[(2,2,2-Trifluoroethyl)amino]methyl}benzonitrile hydrochloride (CAS Number: 1171852-57-5) is a synthetic compound with a unique molecular structure that has garnered interest in various fields of biological research. Its molecular formula is C10H10ClF3N2, and it has a molecular weight of approximately 250.65 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

The compound features a trifluoroethyl group which is known to influence its pharmacokinetic properties. The presence of the benzonitrile moiety may contribute to its biological activity through specific interactions with biological targets.

PropertyValue
Molecular FormulaC10H10ClF3N2
Molecular Weight250.65 g/mol
CAS Number1171852-57-5
Storage ConditionsRoom temperature

The biological activity of this compound appears to be related to its ability to interact with specific receptors or enzymes in biological systems. While detailed mechanisms remain under investigation, preliminary studies suggest potential inhibition of certain enzymatic pathways relevant to disease processes.

Pharmacological Studies

Research has indicated that compounds similar to this compound exhibit varied activities against different biological targets. For instance, studies on related structures have shown potential in:

  • Antimicrobial Activity : Certain benzonitrile derivatives have demonstrated effectiveness against bacterial strains.
  • Anticancer Properties : Some compounds within this class have been studied for their cytotoxic effects on cancer cell lines.

Case Studies

  • Antimicrobial Evaluation :
    A study evaluated the antimicrobial activity of several benzonitrile derivatives, including trifluoroethyl-substituted variants. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.
  • Cytotoxicity Assays :
    In vitro cytotoxicity assays using human cancer cell lines revealed that certain analogs exhibited dose-dependent cytotoxic effects. The structural modifications in these compounds were critical in enhancing their activity against cancer cells.
  • Pharmacokinetic Studies :
    Pharmacokinetic profiling suggested that the trifluoroethyl group could enhance lipophilicity and membrane permeability, potentially leading to improved bioavailability in therapeutic applications.

Research Findings

Recent studies have focused on optimizing the biological activity of related compounds by modifying their chemical structure. For example:

  • Enhancement of Solubility : Research aimed at improving aqueous solubility and metabolic stability has led to the identification of more potent analogs with favorable pharmacokinetic profiles.
  • Target Identification : Ongoing efforts are directed towards identifying specific molecular targets for these compounds, which may include enzymes involved in metabolic pathways or receptors associated with disease states.

Properties

IUPAC Name

4-[(2,2,2-trifluoroethylamino)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2.ClH/c11-10(12,13)7-15-6-9-3-1-8(5-14)2-4-9;/h1-4,15H,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSHLAIBWWQLKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(F)(F)F)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.